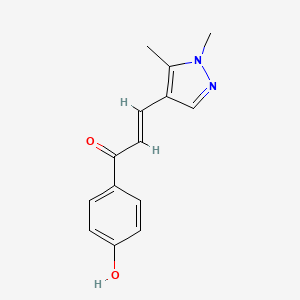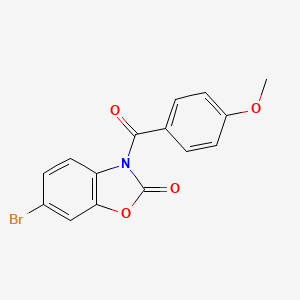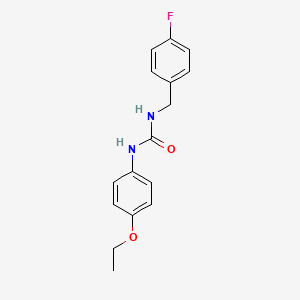![molecular formula C19H16N2O2S B5369862 3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5369862.png)
3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as EFTA, is a synthetic compound that has been studied for its potential applications in scientific research. EFTA is a member of the acrylonitrile family of compounds, which are known for their diverse range of biological activities and pharmacological properties. In
科学的研究の応用
3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In pharmacology, this compound has been studied for its potential as a drug candidate, as it has been shown to have a wide range of biological activities and pharmacological properties.
作用機序
The mechanism of action of 3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not well understood, but studies have suggested that it may act on a variety of cellular pathways and targets. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. In neurons, this compound has been shown to protect against oxidative stress by upregulating antioxidant enzymes and reducing reactive oxygen species levels. In pharmacology, this compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function. In neurons, this compound has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function. In pharmacology, this compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties.
実験室実験の利点と制限
3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has several advantages for use in lab experiments, including its synthetic accessibility, biological activity, and potential as a drug candidate. However, there are also limitations to its use, including its potential toxicity and limited understanding of its mechanism of action.
将来の方向性
There are several future directions for research on 3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of novel drug candidates based on its structure. Additionally, this compound could be studied for its potential applications in other scientific research fields, such as immunology and infectious diseases. Overall, this compound represents a promising area of research for the development of new therapeutic agents and the advancement of scientific knowledge.
合成法
3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 5-ethoxy-2-furoic acid and 4-(4-methylphenyl)-2-thiazolylamine. The resulting product is then reacted with acrylonitrile to yield this compound. Other methods of synthesis include the use of different starting materials and reaction conditions.
特性
IUPAC Name |
(Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-3-22-18-9-8-16(23-18)10-15(11-20)19-21-17(12-24-19)14-6-4-13(2)5-7-14/h4-10,12H,3H2,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUBVIFBIMYYCS-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369781.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5369789.png)


![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5369812.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5369822.png)
![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)
![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)

![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)
![5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5369869.png)

![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5369879.png)